4-Amino-2-(piperidin-3-yl)butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-amino-2-piperidin-3-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12,4-5-10)8-3-2-6-11-7-8/h8,11-12H,2-7,10H2,1H3 |
InChI Key |
KPUMHLGRYCUXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1CCCNC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Piperidin 3 Yl Butan 2 Ol and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-Amino-2-(piperidin-3-yl)butan-2-ol reveals several possible disconnections. The most logical primary disconnection is at the C-C bond between the piperidine (B6355638) ring and the butanol side chain. This leads to two key synthons: a piperidin-3-yl anion or an equivalent nucleophile, and a suitable electrophilic four-carbon building block that already contains or can be converted to the 4-amino-2-hydroxy-2-methyl moiety.
An alternative disconnection could involve the formation of the piperidine ring as a late-stage step, with the butanol side chain already attached to a precursor acyclic amine. However, the former strategy, involving the coupling of two well-defined fragments, often allows for greater convergence and control over stereochemistry.
Further disconnection of the piperidine synthon suggests precursors such as pyridine (B92270) or a protected 3-substituted piperidine. For the butanol side chain, retrosynthesis points towards a chiral epoxide or a protected amino ketone as a key intermediate.
| Target Molecule | Key Disconnections | Key Synthons/Precursors |
| This compound | C(piperidinyl)-C(butanol) bond | Piperidin-3-yl nucleophile and an electrophilic butanol precursor |
| Piperidine Ring Formation | Acyclic amino-aldehyde or amino-ketone | |
| Butanol Side Chain | Chiral epoxide or protected amino ketone |
Approaches to Piperidine Ring Formation
The synthesis of the piperidine ring is a cornerstone of many pharmaceutical compounds. mdpi.com Various methods have been developed for the construction of this N-heterocycle, with strategies often focusing on achieving specific substitution patterns and stereochemical outcomes.
Intramolecular cyclization reactions are a powerful tool for the synthesis of piperidines. These reactions typically involve the formation of a carbon-nitrogen bond to close the six-membered ring. One common approach is the reductive amination of a δ-amino aldehyde or ketone. This method involves the intramolecular reaction of an amine with a carbonyl group, followed by reduction of the resulting imine or enamine.
Another strategy involves the ring-closing metathesis (RCM) of a diene-containing amine, followed by reduction of the resulting double bond. This method is highly versatile and allows for the introduction of various substituents on the piperidine ring. Additionally, radical cyclizations of unsaturated N-haloamines can be employed to construct the piperidine skeleton. niscpr.res.in
The synthesis of substituted piperidines can also be achieved through the ring expansion of smaller heterocyclic systems, such as aziridines. For instance, the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can yield 2-alkylsubstituted piperidines. researchgate.net Similarly, 2-(2-cyano-2-phenylethyl)aziridines can be converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.gov The regioselective ring-opening of 2-substituted aziridine-2-carboxylates can also lead to piperidine alkaloids. nih.gov
The direct, stereoselective addition of an amine to an alkene is an attractive and atom-economical method for piperidine synthesis. Intramolecular hydroamination, catalyzed by various transition metals, can afford substituted piperidines with good control of stereochemistry. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
Furthermore, intramolecular aminohydroxylation or diamination of alkenes can be utilized to construct functionalized piperidines. These reactions introduce both a nitrogen and an oxygen or another nitrogen functionality across the double bond in a stereocontrolled manner.
The catalytic hydrogenation of substituted pyridines is a widely used method for the synthesis of piperidines. A variety of heterogeneous and homogeneous catalysts, including platinum, palladium, rhodium, and ruthenium-based systems, can be employed for this transformation. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, particularly when chiral ligands are used in homogeneous catalysis. This approach is particularly useful for accessing 3-substituted piperidines, which are key intermediates for the target molecule. organic-chemistry.orgnih.govrsc.org
Partial reduction of pyridines to tetrahydropyridines, followed by further functionalization and subsequent reduction, offers another versatile route. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.orgnih.govrsc.org Subsequent reduction of the tetrahydropyridine (B1245486) affords the corresponding enantioenriched 3-substituted piperidine. organic-chemistry.orgnih.govrsc.org
| Method | Description | Key Features |
| Reductive Amination | Intramolecular cyclization of an amino-aldehyde/ketone. | Convergent, relies on readily available precursors. |
| Ring-Closing Metathesis | Cyclization of a diene-containing amine. | Versatile, allows for diverse substitution. |
| Aziridine Ring Expansion | Alkylative ring-opening of bicyclic aziridinium ions. researchgate.net | Provides access to substituted piperidines from smaller rings. researchgate.netnih.govnih.gov |
| Intramolecular Hydroamination | Catalytic addition of an amine to an alkene. | Atom-economical, potential for high stereoselectivity. |
| Pyridine Hydrogenation | Catalytic reduction of a substituted pyridine. | Widely applicable, various catalysts available. |
| Asymmetric Reductive Heck | Rh-catalyzed reaction of boronic acids with dihydropyridines. organic-chemistry.orgnih.govrsc.org | Provides enantioenriched 3-substituted piperidines. organic-chemistry.orgnih.govrsc.org |
Introduction and Functionalization of Butanol Side Chain
The construction of the chiral 4-amino-2-hydroxy-2-methylbutyl side chain presents its own set of synthetic challenges, primarily centered on the creation of the tertiary alcohol and the stereocenter at the C4 position.
One effective strategy for constructing the butanol side chain involves the use of a chiral building block. For instance, starting from a protected chiral amino acid, such as β-aminobutyric acid, the carboxylic acid can be reduced to the corresponding alcohol. Subsequent protection of the amine and alcohol functionalities would allow for further manipulation.
A powerful approach involves the nucleophilic addition of an organometallic reagent to a ketone. For example, the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to a protected 3-(piperidin-3-yl)-3-oxopropanal derivative would generate the tertiary alcohol. The stereochemistry of this addition can be controlled using chiral auxiliaries or catalysts.
Alternatively, the synthesis can proceed through a chiral epoxide. The ring-opening of a suitably protected 2-methyl-2-(oxiran-2-yl)propan-1-amine with a piperidin-3-yl nucleophile would directly install the desired side chain with defined stereochemistry. The requisite chiral epoxide can be prepared through asymmetric epoxidation of an allylic amine precursor.
The synthesis of chiral β-amino alcohols can also be achieved through enantioselective C-H amination of alcohols. nih.gov This radical-based approach can provide access to the desired motif from simple alcohol starting materials. nih.gov Biocatalytic methods, employing engineered amine dehydrogenases, offer another route for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols. nih.govnih.gov
A plausible synthetic route would involve the coupling of a protected 3-lithiated piperidine with a chiral epoxide derived from a protected allylamine. The lithiated piperidine can be generated by deprotonation of an N-protected piperidine using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine (B7772259) to control the stereochemistry at the C3 position. The subsequent reaction with a chiral epoxide, for example, (R)-N-Boc-3,4-epoxy-1-butene, would yield the desired coupled product. Deprotection of the amine functionalities would then afford the final target molecule, this compound.
| Precursor | Reagent/Method | Key Transformation |
| Protected 3-keto-3-(piperidin-3-yl)propanal | Methyl Grignard Reagent | Formation of tertiary alcohol |
| Chiral 2-methyl-2-(oxiran-2-yl)propan-1-amine | Piperidin-3-yl nucleophile | Ring-opening of epoxide |
| Aliphatic Alcohol | Radical C-H amination nih.gov | Stereoselective formation of β-amino alcohol nih.gov |
| α-Hydroxy Ketone | Engineered Amine Dehydrogenase nih.govnih.gov | Biocatalytic reductive amination nih.govnih.gov |
| N-Boc-piperidine | sec-Butyllithium/(-)-sparteine | Asymmetric lithiation at C3 |
| (R)-N-Boc-3,4-epoxy-1-butene | 3-Lithiated piperidine | Coupling to form the side chain |
Stereocontrol in Alcohol and Amine Installation
Achieving precise control over the stereochemistry of the alcohol and amine functionalities is a critical challenge in the synthesis of this compound and related structures. The spatial arrangement of these groups significantly influences the molecule's biological activity. Various strategies have been developed to control the relative and absolute stereochemistry of amino alcohol moieties within piperidine-containing compounds.
One effective approach is substrate-directed synthesis, where the existing stereochemistry of a starting material guides the formation of new stereocenters. For instance, syntheses starting from enantiopure building blocks like L-pipecolinic acid can establish the stereochemistry of the piperidine ring, which then directs subsequent transformations. researchgate.net Protecting-group-directed reactions also play a vital role; the choice of a specific protecting group on the piperidine nitrogen can influence the facial selectivity of reactions on a side chain, thereby controlling the stereochemical outcome. researchgate.net
Furthermore, intramolecular reactions are powerful tools for stereocontrol. Amine-directed intramolecular hydroboration of unsaturated amine borane (B79455) complexes, for example, can proceed with high regiocontrol and stereocontrol. nih.gov In this method, the borane complexed to the piperidine nitrogen directs the hydroboration agent to one face of a nearby double bond, leading to the formation of an alcohol with a specific, predictable stereochemistry relative to the piperidine ring. nih.gov The diastereoselectivity of such reactions can often be rationalized by examining the steric interactions in the transition states. nih.gov
Asymmetric Synthesis and Chiral Resolution Techniques
To obtain enantiomerically pure this compound, chemists rely on asymmetric synthesis, which creates the desired enantiomer directly, or chiral resolution, which separates a racemic mixture.
Chiral Auxiliaries and Catalytic Asymmetric Induction
Asymmetric synthesis often employs either chiral auxiliaries or chiral catalysts to induce enantioselectivity. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directs a stereoselective transformation, and is subsequently removed. A well-established example is the use of sulfinamides, such as tert-butanesulfinamide, for the asymmetric synthesis of amines. yale.edu Condensation of the sulfinamide with a ketone or aldehyde forms a sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary reveals the chiral amine. yale.edu Another approach involves the use of chiral Ni(II) complexes formed from a Schiff base of glycine (B1666218) and a chiral ligand derived from amino acids like proline. mdpi.comnih.gov These complexes can be alkylated with high diastereoselectivity, and subsequent decomplexation yields the desired non-proteinogenic amino acid. mdpi.com
Catalytic asymmetric induction is a highly efficient alternative that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysts featuring chiral ligands are commonly employed. For example, Rh(I)-catalyzed asymmetric hydrogenation of an appropriate enamine precursor can establish the stereocenter of an amino group with high enantioselectivity. rsc.org Similarly, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent diastereoselectivity and enantioselectivity. nih.gov
| Catalytic System | Transformation | Key Features | Reference |
|---|---|---|---|
| Rh(I) complexes with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation | Effective for creating chiral amines from enamine precursors. | rsc.org |
| Cu/(S, S)-Ph-BPE | Asymmetric Cyclizative Aminoboration | Forms 2,3-cis-disubstituted piperidines with high diastereo- and enantioselectivity. | nih.gov |
| Chiral Ni(II) Schiff Base Complexes | Asymmetric Alkylation | Uses a recyclable chiral auxiliary for the synthesis of α-amino acids. | mdpi.comnih.gov |
Enzymatic and Classical Resolution Methods for Enantiopure Compounds
When a synthesis produces a racemic mixture, resolution techniques are required to separate the enantiomers. Classical resolution involves the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. google.com For example, a racemic amine can be resolved by forming a salt with a chiral acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid. google.com The resulting diastereomeric salts are then separated, and the pure enantiomer of the amine is recovered by treatment with a base. google.com
Enzymatic resolution offers a highly selective alternative. Enzymes, being inherently chiral, can selectively catalyze a reaction on only one enantiomer of a racemic mixture. For instance, a lipase (B570770) could be used to selectively acylate or deacylate one enantiomer of a racemic alcohol or amine, allowing the reacted and unreacted enantiomers to be easily separated. Biocatalytic resolution has been explored as a viable strategy for producing enantioenriched intermediates en route to chiral piperidine structures. rsc.org In addition to these methods, chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful analytical and preparative tool for separating enantiomers and diastereomers. researchgate.net
Protecting Group Strategies and Chemical Transformations
The synthesis of a molecule with multiple reactive sites, such as the primary amine, secondary amine (piperidine), and tertiary alcohol in this compound, necessitates a robust protecting group strategy. wikipedia.org Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org
The amino groups are commonly protected as carbamates. The tert-butoxycarbonyl (Boc) group is a popular choice as it is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid). creative-peptides.com The benzyloxycarbonyl (Cbz or Z) group is also widely used and is typically removed by catalytic hydrogenation. creative-peptides.com The piperidine nitrogen is often protected with a benzyl (B1604629) (Bn) group, which can also be removed by hydrogenolysis, or as a Boc carbamate.
A key concept in complex synthesis is orthogonal protection, where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. wikipedia.org For example, a molecule could have a primary amine protected with a Boc group, a piperidine nitrogen protected with a Cbz group, and a hydroxyl group protected as a silyl (B83357) ether. The Cbz group could be removed first by hydrogenation, followed by selective removal of the Boc group with acid, leaving the silyl ether intact. This strategy allows for the sequential and selective manipulation of different functional groups within the molecule. wikipedia.org
| Protecting Group | Abbreviation | Functional Group Protected | Common Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz, Z | Amine | Catalytic Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic conditions (e.g., Piperidine) |
| Benzyl | Bn | Amine, Alcohol | Catalytic Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride sources (e.g., TBAF) |
Advanced Structural Elucidation Techniques for 4 Amino 2 Piperidin 3 Yl Butan 2 Ol
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. numberanalytics.com These methods are paramount for determining the absolute configuration of molecules in solution. acs.org By comparing experimentally measured spectra with those predicted by quantum-chemical calculations, the absolute stereochemistry of a chiral molecule can be reliably assigned. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. numberanalytics.com This differential absorption, known as the Cotton effect, is unique to chiral molecules and provides a fingerprint of their stereochemical structure. nih.gov
For 4-Amino-2-(piperidin-3-yl)butan-2-ol, the primary chromophores absorbing in the accessible UV region are the n → σ* transitions associated with the lone pairs of the nitrogen and oxygen atoms. Although these are weak chromophores, they are located in a chiral environment and are expected to produce distinct ECD signals.
The determination of the absolute configuration would involve measuring the experimental ECD spectrum of a pure enantiomer of this compound. Concurrently, theoretical ECD spectra for one of the possible stereoisomers (e.g., the (2R,3'R)-isomer) would be calculated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum is then compared to the experimental one. A close match between the signs and relative intensities of the experimental Cotton effects and the calculated spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. numberanalytics.com
Hypothetical ECD Data for (2R,3'R)-4-Amino-2-(piperidin-3-yl)butan-2-ol
| Wavelength (nm) | Molar Ellipticity (Δε) (L·mol⁻¹·cm⁻¹) | Cotton Effect |
| 235 | -0.85 | Negative |
| 210 | +1.20 | Positive |
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. chemistnotes.com The resulting ORD curve is intrinsically linked to the ECD spectrum through the Kronig-Kramers relations. An anomalous ORD curve, which shows both a peak and a trough, is known as a Cotton effect curve and appears in the same spectral region where the molecule absorbs light. scribd.com
The sign of the Cotton effect in ORD (defined as positive if the peak is at a longer wavelength than the trough) is directly related to the sign of the corresponding Cotton effect in the ECD spectrum. chemistnotes.com Therefore, ORD provides a complementary method for assigning absolute configuration. By measuring the ORD curve for an enantiomer of this compound and comparing the sign of its Cotton effect with that predicted by theoretical calculations, the stereochemistry can be confirmed.
Hypothetical ORD Data for (2R,3'R)-4-Amino-2-(piperidin-3-yl)butan-2-ol
| Wavelength (nm) | Molar Rotation ([Φ]) (deg·cm²·dmol⁻¹) |
| 260 | -800 |
| 245 | -1500 (Trough) |
| 225 | 0 |
| 215 | +2500 (Peak) |
| 200 | +1800 |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the most definitive and powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org It provides an unambiguous determination of bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.
To perform this analysis on this compound, the first step would be to obtain a high-quality single crystal of an enantiomerically pure form of the compound, often as a salt with a chiral or achiral acid to improve crystallinity. This single crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays.
The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are recorded. This diffraction data is used to compute an electron density map of the molecule. From this map, the positions of all atoms (excluding most hydrogens) can be determined with high precision. For the determination of the absolute configuration, anomalous dispersion effects are utilized. The analysis of the diffraction data allows for the calculation of the Flack parameter, which should refine to a value close to 0 for the correct enantiomer, thereby providing a definitive assignment of the absolute stereochemistry. wikipedia.org
Hypothetical Crystallographic Data for (2R,3'R)-4-Amino-2-(piperidin-3-yl)butan-2-ol Hydrochloride
| Parameter | Value |
| Chemical Formula | C₉H₂₁ClN₂O |
| Formula Weight | 208.73 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.56 |
| b (Å) | 10.21 |
| c (Å) | 14.35 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1253.4 |
| Z | 4 |
| Flack Parameter | 0.02(5) |
Based on a comprehensive search of available scientific literature, a detailed article on the computational and theoretical chemistry of This compound cannot be generated at this time. The search for specific research data, including peer-reviewed papers and computational studies directly focused on this compound, did not yield any results.
While the methodologies outlined in the request—such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Molecular Docking—are standard and widely used techniques in computational chemistry for characterizing molecules, there is no public evidence of their specific application to this compound. The public chemical database entry for this compound lacks any reference to computational or theoretical studies. nih.gov
Consequently, it is not possible to provide scientifically accurate information, research findings, or data tables for the following requested sections:
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Prediction
To generate content for these sections without specific research would require speculation or the fabrication of data, which would not meet the standards of scientific accuracy. Therefore, in adherence to the instructions to provide a thorough, informative, and scientifically accurate article based on verifiable sources, the request cannot be fulfilled.
Pharmacophore Modeling and Virtual Screening for Analog Design
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. This approach is instrumental in identifying new molecular entities with the potential for desired biological interactions by abstracting the key features of known active molecules.
For a molecule like 4-Amino-2-(piperidin-3-yl)butan-2-ol, a hypothetical pharmacophore model can be constructed based on its structural components: a piperidine (B6355638) ring, a primary amino group, and a hydroxyl group. These features are known to participate in various biological interactions. The piperidine ring itself is a prevalent scaffold in many pharmaceuticals, recognized for its role in influencing biological properties.
The process begins by identifying a set of active compounds, ideally with a range of potencies against a specific biological target. These molecules are then conformationally analyzed to identify common spatial arrangements of key chemical features. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive Ionizable (PI)
Negative Ionizable (NI)
For this compound, the primary amine and the hydroxyl group can act as hydrogen bond donors and acceptors, while the piperidine ring can provide a key hydrophobic or basic feature. A potential pharmacophore model would map the relative spatial orientation of these groups.
Table 1: Hypothetical Pharmacophore Features for this compound Derivatives
| Feature Type | Potential Functional Group | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2), Hydroxyl (-OH) | Interaction with electronegative atoms |
| Hydrogen Bond Acceptor (HBA) | Nitrogen in Piperidine, Hydroxyl (-OH) | Interaction with hydrogen bond donors |
| Positive Ionizable (PI) | Protonated Primary Amine, Piperidine Nitrogen | Electrostatic interactions |
| Hydrophobic (HY) | Piperidine Ring, Butyl Chain | Interaction with nonpolar residues |
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. This process involves searching large chemical databases, such as ChemDiv, ZINC, or Enamine, to identify compounds that match the pharmacophoric features. This in silico approach is a cost-effective and rapid method to filter vast libraries of compounds and prioritize a smaller, more manageable set for experimental testing. The combination of pharmacophore modeling with molecular docking simulations is often employed to refine the virtual screening process, providing more detailed insights into the potential binding modes and affinities of the identified hits.
Theoretical Mechanistic Studies of Synthetic Pathways
Theoretical mechanistic studies employ computational methods to investigate the step-by-step processes of chemical reactions. These studies provide valuable insights into reaction feasibility, potential byproducts, and conditions required for optimal synthesis. For a molecule like this compound, theoretical studies can help elucidate the most efficient synthetic routes.
The synthesis of substituted piperidines can be achieved through various strategies, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multi-component condensation reactions. For instance, a plausible synthetic route to this compound could involve the coupling of a protected piperidine derivative with a suitable butanol precursor, followed by deprotection and functional group manipulation.
Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for studying these synthetic pathways. DFT calculations can be used to:
Visualize Transition States: Identify the geometry of the highest energy point along the reaction coordinate, providing a snapshot of the bond-breaking and bond-forming processes.
Analyze Reaction Mechanisms: Elucidate the detailed electronic and structural changes that occur during a reaction, helping to understand how catalysts or different reagents might influence the outcome.
Predict Spectroscopic Properties: Computational methods can predict properties like NMR spectra, which can aid in the characterization of synthesized compounds.
For example, a theoretical study could compare different strategies for introducing the aminobutanol (B45853) side chain onto the piperidine ring. It could investigate the mechanism of a Grignard reaction with a piperidin-3-yl ketone followed by further functionalization, or the reductive amination of a corresponding ketone. The calculated activation barriers and reaction energies would indicate the most kinetically and thermodynamically favorable pathway.
Table 2: Common Synthetic Strategies for Substituted Piperidines Amenable to Theoretical Study
| Synthetic Strategy | Description | Computational Insights Provided |
| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring, often using metal catalysts. | Catalyst-substrate interactions, stereoselectivity prediction. |
| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor containing an amine and a reactive group. | Transition state analysis, ring-closing energetics. |
| Mannich Reaction | A three-component condensation of an aldehyde, an amine, and a compound with an acidic proton. | Reaction mechanism, prediction of stereochemical outcome. |
| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. | Iminium ion formation, hydride transfer mechanism. |
By applying these computational tools, chemists can refine synthetic strategies in silico before undertaking extensive laboratory work, thereby saving time and resources while optimizing the synthesis of complex molecules like this compound and its analogs.
Mechanistic Investigations of Chemical Reactivity
Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of 4-Amino-2-(piperidin-3-yl)butan-2-ol, containing both a piperidine (B6355638) ring and a tertiary amino alcohol moiety, can be hypothetically approached through several convergent synthetic strategies. A plausible and common strategy involves the nucleophilic addition of an organometallic piperidine species to an amino-ketone precursor.
A key synthetic step would be the Grignard or organolithium reaction between a protected 3-lithiated piperidine and a protected 4-aminobutan-2-one.
Step 1: Formation of the Nucleophile A commercially available N-protected piperidine, such as N-Boc-3-bromopiperidine, can be treated with a strong base like tert-butyllithium at low temperatures (e.g., -78 °C) to generate the corresponding 3-lithiated piperidine derivative via a lithium-halogen exchange. The N-Boc (tert-butyloxycarbonyl) group is crucial to prevent side reactions involving the acidic N-H proton.
Step 2: Nucleophilic Addition The generated organolithium species acts as a potent nucleophile. It is then reacted with a suitable electrophile, such as N-Boc-4-aminobutan-2-one. The reaction proceeds via a standard nucleophilic attack on the carbonyl carbon of the ketone. The lone pair of electrons from the carbon-lithium bond attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral lithium alkoxide intermediate.
Mechanism: Nucleophilic Addition
Approach of Nucleophile: The 3-lithiated piperidine approaches the carbonyl group of N-Boc-4-aminobutan-2-one.
Tetrahedral Intermediate Formation: The nucleophilic carbon atom of the piperidine attacks the carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a lithium alkoxide.
Aqueous Workup: Subsequent acidic workup (e.g., with dilute HCl or NH4Cl solution) protonates the alkoxide to yield the tertiary alcohol. This step also removes the N-Boc protecting groups from both the piperidine nitrogen and the primary amine, yielding the final compound, this compound.
An alternative pathway could involve the ring expansion of a suitably substituted prolinol derivative, which can proceed via an aziridinium (B1262131) intermediate. nih.govrsc.org This method can offer access to optically active 3-substituted piperidines. nih.gov
Study of Stereoselectivity and Regioselectivity in Chemical Transformations
The structure of this compound features two stereocenters: one at the C2 position of the butanol chain (a tertiary alcohol) and another at the C3 position of the piperidine ring. The control of stereochemistry at these centers is a significant challenge in its synthesis.
Stereoselectivity: The nucleophilic addition of a 3-substituted piperidine nucleophile to 4-aminobutan-2-one, as described above, would result in a mixture of diastereomers. The attack on the planar ketone can occur from either face with roughly equal probability, leading to a racemic mixture at the newly formed tertiary alcohol center (C2). If the starting piperidine is also racemic, a mixture of four stereoisomers would be produced.
Achieving stereoselectivity requires more sophisticated approaches:
Chiral Catalysts: The use of chiral catalysts, such as those based on iridium or copper complexes, can facilitate enantioselective amination or the synthesis of chiral amino alcohols from prochiral precursors. nih.govacs.org For instance, an asymmetric propargylic substitution (APS) pathway catalyzed by copper could be adapted to generate chiral γ-amino alcohols. nih.gov
Chiral Auxiliaries: Employing a chiral auxiliary, such as one derived from (S)-N-(α-methylbenzyl)allylamine, can guide the stereochemical outcome of cyclization reactions used to form the piperidine ring, like the Dieckmann cyclization. core.ac.uk
Regioselectivity: Regioselectivity is primarily a concern during the synthesis and functionalization of the piperidine ring. Direct functionalization of an unsubstituted piperidine ring is notoriously difficult to control. For instance, C-H functionalization reactions often yield a mixture of products substituted at the C2, C3, and C4 positions. However, catalyst-controlled C-H functionalization using specialized rhodium catalysts has shown promise in selectively targeting specific positions. nih.gov
A more reliable method to ensure regioselectivity is to build the ring from an acyclic precursor where the substitution pattern is already defined. For example, a Dieckmann cyclization of a suitably substituted diester can regioselectively form a piperidone, which can then be further modified. core.ac.ukresearchgate.net The regioselectivity of nucleophilic attack on aziridinium intermediates in ring-expansion strategies is also a critical factor that depends on the substituents present. nih.gov
| Transformation Type | Selectivity Challenge | Potential Method for Control |
| Nucleophilic Addition to Ketone | Stereoselectivity (at C2) | Chiral catalysts (e.g., Iridium-based), Substrate control |
| Piperidine Ring Formation | Stereoselectivity (at C3) | Chiral auxiliaries (e.g., Davies auxiliary) |
| Piperidine Functionalization | Regioselectivity (at C3 vs C2/C4) | Catalyst-controlled C-H functionalization, Synthesis from pre-functionalized acyclic precursors |
Investigations into Stability and Degradation Pathways under Controlled Conditions
The stability of this compound is dictated by the chemical properties of its functional groups: a primary amine, a secondary amine (within the piperidine ring), and a tertiary alcohol. Degradation can be initiated by oxidative, thermal, or pH-driven stress.
Oxidative Degradation: Both the primary and secondary amino groups are susceptible to oxidation. In the presence of oxidizing agents or atmospheric oxygen, especially catalyzed by metal ions, the secondary amine of the piperidine ring can be oxidized to the corresponding N-oxide or hydroxylamine (B1172632). The primary amino group can undergo oxidative deamination, a process where the amino group is converted into a ketone, leaving a carbon skeleton that can be further metabolized or degraded. libretexts.orglibretexts.org This would result in the formation of 4-oxo-2-(piperidin-3-yl)butan-2-ol.
Thermal and pH-Mediated Degradation: Under acidic conditions and heat, the tertiary alcohol is prone to dehydration via an E1 elimination mechanism. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a stable tertiary carbocation. A subsequent deprotonation of an adjacent carbon atom would lead to the formation of an alkene. Two possible alkene degradation products could be formed: 2-(piperidin-3-yl)but-3-en-2-amine and 2-(piperidin-3-yl)but-2-en-4-amine (Z and E isomers).
The table below outlines the plausible degradation pathways under specific conditions.
| Condition | Functional Group Affected | Degradation Pathway | Major Degradation Product(s) |
| Oxidative Stress (e.g., H₂O₂, O₂) | Primary Amine | Oxidative Deamination | 4-Oxo-2-(piperidin-3-yl)butan-2-ol |
| Acidic (low pH), Heat | Tertiary Alcohol | E1 Elimination (Dehydration) | 2-(Piperidin-3-yl)but-3-en-2-amine |
| Acidic (low pH), Heat | Tertiary Alcohol | E1 Elimination (Dehydration) | 2-(Piperidin-3-yl)but-2-en-4-amine |
| Strong Oxidizing Agent | Secondary Amine (Piperidine) | N-Oxidation | 4-Amino-2-(1-oxido-piperidin-3-yl)butan-2-ol |
Kinetics and Thermodynamics of Derivatization Reactions
The primary amine and tertiary hydroxyl groups are the main sites for derivatization reactions, such as acylation and etherification.
Kinetics of N-Acylation: The primary amino group is a strong nucleophile and readily undergoes acylation with reagents like acyl chlorides or anhydrides. The reaction is typically very fast (kinetically favored) and proceeds via a nucleophilic acyl substitution mechanism. Studies on similar amino alcohols show that selective N-acylation can be achieved over O-acylation by forming a mixed anhydride intermediate. googleapis.comgoogle.com The kinetics are generally first-order with respect to both the amine and the acylating agent. researchgate.net
The table below presents hypothetical kinetic data for the N-acylation of the primary amine with different acylating agents, illustrating the high reaction rates.
| Acylating Agent | Solvent | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| Acetyl Chloride | Dichloromethane | 25 | 1.5 x 10² |
| Acetic Anhydride | Tetrahydrofuran | 25 | 8.0 x 10⁰ |
| N-Acetylimidazole | Acetonitrile | 25 | 5.2 x 10⁻¹ |
Thermodynamics of O-Etherification: In contrast to N-acylation, the O-etherification of the tertiary hydroxyl group is both kinetically and thermodynamically challenging. The tertiary alcohol is sterically hindered, which slows down the rate of nucleophilic substitution (SN2 reactions are not possible). Etherification typically requires forcing conditions, such as strong acid and heat, to proceed via an SN1 mechanism. masterorganicchemistry.com However, these conditions also favor the competing E1 elimination (dehydration) reaction.
Thermodynamically, the dehydration to form an alkene is often favored at higher temperatures due to the increase in entropy (one molecule breaking into two). osti.gov Therefore, achieving a high yield of the ether product requires careful control of reaction conditions to favor the etherification pathway. Specialized methods, such as alkoxymercuration-demercuration or reductive etherification, may be necessary to synthesize the ether derivative efficiently. nih.govmasterorganicchemistry.com
The following table provides a hypothetical comparison of the thermodynamic parameters for etherification versus elimination of the tertiary alcohol under acidic conditions.
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 150°C (kJ/mol) | Thermodynamic Favorability |
| Etherification (SN1) | -25 | -80 | 8.8 | Unfavorable |
| Elimination (E1) | +50 | +120 | -0.7 | Favorable |
Biochemical and Molecular Interaction Studies Non Clinical Focus
In Vitro Binding Affinity Profiling Against Molecular Targets
No data from in vitro binding affinity profiling studies for 4-Amino-2-(piperidin-3-yl)butan-2-ol against any molecular targets were identified in the performed searches. Consequently, a data table of binding affinities (such as Kᵢ, Kₑ, or IC₅₀ values) cannot be provided. While research exists for structurally related compounds containing a piperidine (B6355638) moiety, this data is not directly applicable to the subject compound. For instance, studies on a series of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones have reported their biological evaluation, but this does not extend to this compound nih.gov.
Elucidation of Ligand-Receptor Interaction Modes
Hydrogen Bonding Networks and Hydrophobic Interactions
There is no available research that elucidates the specific ligand-receptor interaction modes of this compound. Studies detailing its hydrogen bonding networks and hydrophobic interactions with any biological target are absent from the public domain. General principles of molecular interactions suggest that the amino and hydroxyl groups of the compound would be capable of forming hydrogen bonds, but specific interactions have not been documented.
Allosteric Modulation Mechanisms
No studies were found that investigate or suggest that this compound acts as an allosteric modulator. Therefore, there is no information on any potential allosteric modulation mechanisms.
Enzyme Kinetics and Inhibition Studies (Biochemical Characterization)
Biochemical characterization through enzyme kinetics and inhibition studies for this compound has not been reported in the available literature. There is no information regarding its effects on enzyme activity, including any potential inhibitory constants (e.g., IC₅₀ or Kᵢ).
Characterization of Protein-Ligand Complexes (e.g., Cryo-Electron Microscopy, X-ray Co-crystallography)
There are no published studies on the characterization of protein-ligand complexes involving this compound. No data from techniques such as Cryo-Electron Microscopy or X-ray Co-crystallography for this specific compound are available.
Cellular Permeability and Distribution Investigations in Model Systems (In Vitro)
No in vitro studies on the cellular permeability and distribution of this compound in model systems were found. There is a lack of data from standard assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays for this compound.
Structure Activity Relationship Sar Investigations
Systematic Structural Modifications and Their Impact on Molecular Interactions
Systematic modifications of the aminopiperidine scaffold have demonstrated that even minor structural changes can significantly alter a compound's affinity and efficacy for its biological target. The interaction of a drug with its receptor is a highly specific process, often likened to a lock and key mechanism, where the drug's three-dimensional structure must precisely fit the receptor's binding site to initiate a biological response. This response can be either an activation (agonist) or inhibition (antagonist) of the receptor's function. msdmanuals.com
In a study of 4-aminopiperidine derivatives as novel antifungal agents, a library of over 30 compounds was synthesized to probe the SAR. mdpi.com Key findings revealed that the nature of the substituents on both the piperidine (B6355638) nitrogen and the 4-amino group is critical for activity. For instance, combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long N-alkyl chain, specifically an N-dodecyl (C12) group, at the 4-amino position resulted in compounds with outstanding antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to activity. mdpi.com This suggests that the length and lipophilicity of this chain are crucial for effective interaction with the fungal ergosterol biosynthesis enzymes, the putative targets. mdpi.com
Similarly, in the development of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold, chemical modulations led to compounds with high affinity (Ki up to 1 nM). researchgate.net The general pharmacophore identified includes two aromatic or cyclo-alkyl groups linked to a basic nitrogen via the piperidine spacer, highlighting the importance of specific hydrophobic and ionic interactions for receptor binding. researchgate.net These studies underscore a common principle: the core piperidine acts as a central scaffold, while the substituents at its various positions are responsible for fine-tuning the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that govern the ligand-receptor binding and subsequent biological effect. nih.gov
Influence of Piperidine Ring Substituents and Conformation
The substituents on the piperidine ring not only influence direct interactions with the target but also affect the ring's conformation, which in turn dictates the spatial orientation of other functional groups. The piperidine ring is a versatile scaffold found in numerous pharmaceuticals due to its ability to present substituents in well-defined three-dimensional arrangements. ajchem-a.comresearchgate.netmdpi.com
In the context of antifungal 4-aminopiperidines, the presence of a benzyl or phenylethyl residue at the piperidine nitrogen was found to be highly beneficial for activity. mdpi.com This indicates that a hydrophobic, aromatic group at this position is key for optimal interaction with the target enzyme. In another example, studies on piperine derivatives as monoamine oxidase (MAO) inhibitors showed that the position of substituents on the piperidine ring strongly influenced MAO-B inhibition, with 1,3-substituted rings showing better activity than 1,4-substituted ones. nih.gov Furthermore, adding a hydroxyl group at the para-position of a piperidine ring substituent enhanced the inhibitory effect, suggesting a key hydrogen bonding interaction. nih.gov
The conformation of the piperidine ring (chair, boat, or twist-boat) and the axial vs. equatorial orientation of its substituents are critical. For instance, the hydrogenation of substituted pyridines to produce piperidines often results in specific diastereomers. nih.govrsc.org The thermodynamically more stable conformer, typically with bulky substituents in the equatorial position to minimize steric hindrance, is often preferred. However, the biologically active conformation may not be the lowest energy state. The binding of a ligand to its receptor can induce a conformational change in both molecules to achieve an optimal fit. Therefore, the conformational flexibility of the piperidine ring and its substituents is a key determinant of biological activity.
Role of the Butanol Chain and Amino Group in Molecular Recognition
The butanol chain and the primary amino group are fundamental components of the 4-Amino-2-(piperidin-3-yl)butan-2-ol structure, contributing significantly to its physicochemical properties and potential molecular interactions. The amino group, being basic, is typically protonated at physiological pH. This positive charge is a crucial pharmacophoric element, often engaging in ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the receptor's binding pocket. nih.gov
In studies of sigma-1 receptor (S1R) ligands, a protonated amine on a piperidine or piperazine ring was identified as a key requirement for binding, forming a crucial multi-polar interaction with the glutamate (Glu172) residue. nih.gov The basic amino moiety was shown to drive both affinity and selectivity for S1R and S2R. nih.gov
The butanol portion of the molecule, specifically the β-amino alcohol motif, is also a privileged structure in medicinal chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point within the receptor. The spatial relationship between the hydroxyl and amino groups is often vital for activity. In the case of this compound, the tertiary alcohol at the C2 position introduces a chiral center and a specific steric bulk that will influence how the molecule fits into a binding site. Modifications to this chain, such as altering its length or the position of the hydroxyl group, would be expected to have a profound impact on activity. For example, in a series of antibacterial aminoglycoside mimetics, replacing a key amino group on the core scaffold with a hydroxyl group generally led to a slight reduction in activity, demonstrating the distinct roles these two functional groups play in molecular recognition. ucsd.edu
Stereochemical SAR: Diastereomeric and Enantiomeric Activity Differences
The presence of multiple stereocenters in this compound (at C2 of the butanol chain and C3 of the piperidine ring) means that the compound can exist as four stereoisomers (two pairs of enantiomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.
For example, in the synthesis of piperidine-based cocaine analogues, the specific stereochemistry—(+)-(3R,4S)—was crucial for affinity to the dopamine transporter (DAT). nih.gov Similarly, the stereoselective synthesis of substituted piperidines is a major focus in medicinal chemistry to isolate the most active isomer. nih.gov The relative stereochemistry of substituents (cis vs. trans) on the piperidine ring can be controlled through synthetic methods like catalytic hydrogenation of pyridines or epimerization, leading to diastereomers with distinct biological profiles. nih.govrsc.org
The different spatial arrangements of the functional groups in each diastereomer and enantiomer of this compound will lead to distinct interactions with a chiral receptor. One isomer may position the amino group, hydroxyl group, and piperidine ring in the optimal orientation for high-affinity binding, while another isomer may introduce steric clashes or fail to make key contacts, resulting in lower activity. Therefore, the separation and biological evaluation of each individual stereoisomer are essential to fully elucidate the SAR and identify the eutomer (the most active stereoisomer).
Design Principles for Selective Molecular Recognition
Based on the SAR of related piperidine derivatives, several key design principles emerge for achieving selective molecular recognition with the this compound scaffold.
Exploitation of Specific Pockets : The substituents on the piperidine ring are primary drivers of selectivity. As seen in M3 muscarinic antagonists, introducing specific aromatic or lipophilic groups can target unique sub-pockets in the receptor, enhancing both affinity and selectivity over other receptor subtypes. researchgate.net The choice of substituent (e.g., its size, shape, and electronic properties) should be guided by the topology of the target's binding site. mdpi.com
Modulation of Basicity and H-Bonding : The protonated amino group is a key anchor. Its pKa can be fine-tuned by nearby substituents to optimize the ionic interaction. The hydroxyl group of the butanol chain provides another critical hydrogen bonding opportunity. The precise spatial relationship between these two groups, dictated by the stereochemistry at C2 and C3, is paramount for selective recognition.
Conformational Constraint : Introducing rigidity into the molecule, for example by using bicyclic structures or incorporating double bonds, can lock the molecule into its bioactive conformation. dndi.org This pre-organization reduces the entropic penalty of binding and can enhance both affinity and selectivity. For the this compound scaffold, this could involve introducing substituents on the piperidine ring that restrict its conformational freedom. researchgate.net
Stereochemical Purity : As biological targets are chiral, the use of a single, most active stereoisomer (the eutomer) is a fundamental principle for achieving selectivity and reducing potential off-target effects from less active or inactive isomers.
By systematically applying these principles—optimizing substituents for specific pockets, fine-tuning polar interactions, controlling conformation, and isolating the optimal stereoisomer—novel analogs based on the this compound structure can be rationally designed for high-affinity and selective molecular recognition.
Data Tables
Table 1: SAR of 4-Aminopiperidine Antifungal Agents Activity measured as Minimum Inhibitory Concentration (MIC) against various fungal species. A lower MIC indicates higher potency.
| Compound | R1 (at Piperidine N1) | R2 (at 4-Amino) | Representative Activity (MIC µg/mL) |
| 2b | Benzyl | n-Dodecyl | 0.5 - 4 |
| 3b | Phenylethyl | n-Dodecyl | 0.5 - 4 |
| 4b | Boc (tert-Butoxycarbonyl) | n-Dodecyl | 4 - 16 |
| 5b | H | n-Dodecyl | 4 - 16 |
| 2a | Benzyl | 4-tert-Butylbenzyl | > 64 |
| Data synthesized from studies on novel 4-aminopiperidine antifungals. mdpi.com |
Table 2: Affinity of Piperidine Derivatives for Muscarinic Receptors Selectivity is a key design goal, with high affinity for the target (M3) and low affinity for off-targets (M2) being desirable.
| Compound | Structure Description | M3 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3/M2 Selectivity |
| Compound 50 | 4-Amino-piperidine derivative | 4.8 | 1141 | ~238-fold |
| Data from research on M3 muscarinic antagonists. researchgate.net |
Analytical Method Development for Research Applications
Chromatographic Methods for Purity and Isomer Analysis
Chromatography is a cornerstone of pharmaceutical analysis, allowing for the separation of a compound from impurities and its various isomeric forms. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like 4-Amino-2-(piperidin-3-yl)butan-2-ol. energetic-materials.org.cn A method development strategy would begin with reverse-phase chromatography, which separates compounds based on polarity.
Given the polar and basic nature of the target molecule, due to its amino and hydroxyl groups, a C18 column is a suitable initial choice for the stationary phase. The mobile phase would typically consist of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter; it must be controlled to ensure the amino group is consistently protonated or deprotonated, which is crucial for achieving sharp, symmetrical peak shapes and reproducible retention times. A pH value at least 1.5-2 units away from the pKa of the piperidine (B6355638) nitrogen is recommended.
Detection is commonly achieved using an ultraviolet (UV) detector, although the compound lacks a strong chromophore. Therefore, detection might be set at a low wavelength (e.g., 200-220 nm), or a different detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed for more universal detection. For compounds with poor UV absorbance, derivatization with a UV-active agent can be considered. google.com
A systematic approach to optimization would involve screening different columns, varying the mobile phase composition and pH, and adjusting the column temperature to achieve optimal separation of the main peak from any process-related impurities or degradation products. almacgroup.com
Table 1: Example HPLC Starting Conditions for Purity Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose reverse-phase column suitable for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Provides protons to ensure consistent ionization of the basic nitrogen, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used initially to elute all components and determine the approximate retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 210 nm or CAD/ELSD | Low UV wavelength for detecting amine/hydroxyl functionalities, or a mass-based detector for universality. |
This is an interactive data table. Users can sort and filter the information as needed.
Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, which contains polar amino and hydroxyl functional groups, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. doaj.org
Common derivatization strategies for compounds with active hydrogens include:
Silylation: Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and alcohol groups to replace the active hydrogens with a non-polar tert-butyldimethylsilyl (TBDMS) group. mdpi.commdpi.com
Acylation: Reagents such as pentafluoropropionic anhydride (PFPA) can be used to form ester and amide derivatives. doaj.org
Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as a 5% phenyl-polysiloxane (DB-5 or equivalent). The GC oven temperature would be programmed to start at a low temperature and ramp up to elute the derivatized analyte and separate it from any by-products of the derivatization reaction. nih.gov Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 2: Derivatization Options for GC Analysis
| Derivatization Agent | Target Functional Groups | Derivative Properties | Typical GC Column |
|---|---|---|---|
| MTBSTFA | -OH, -NH2 | Volatile, thermally stable TBDMS ethers/amines | DB-5, DB-17 |
| PFPA | -OH, -NH2 | Electron-capturing PFP esters/amides (good for ECD) | DB-5ms, HP-50+ |
| Ethyl Chloroformate (ECF) | -NH2 | Forms volatile carbamates | DB-5, DB-WAX |
This is an interactive data table. Users can sort and filter the information as needed.
The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have distinct pharmacological properties, it is critical to develop methods to separate and quantify them. researchgate.net
Chiral chromatography is the most effective technique for this purpose. nih.gov This is typically achieved using a Chiral Stationary Phase (CSP) that can selectively interact with one stereoisomer more strongly than the other, leading to their separation.
For a compound containing a piperidine ring and amino groups, polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are often a successful first choice. These phases, coated with derivatives of cellulose or amylose, provide a chiral environment where enantiomers can be resolved through interactions like hydrogen bonding and dipole-dipole forces. researchgate.net Both normal-phase (using hexane/alcohol mixtures) and reverse-phase modes can be explored. Macrocyclic antibiotic-based CSPs (e.g., Chirobiotic™ phases) are also highly effective for resolving amino acids and other amino compounds.
Method development would involve screening a variety of chiral columns under different mobile phase conditions to find the optimal resolution between the desired stereoisomer and its counterparts.
Quantitative Analytical Techniques (e.g., LC-MS/MS, GC-MS)
For quantitative analysis, especially at low concentrations in complex biological matrices like plasma or tissue homogenates, hyphenated techniques that couple chromatography with mass spectrometry are preferred for their superior sensitivity and selectivity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules. researchgate.netresearchgate.net The compound is first separated from matrix components by HPLC and then introduced into a mass spectrometer. A triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode, is typically used. In this mode, the first quadrupole selects the protonated molecular ion of the analyte (the precursor ion), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion (the product ion). This specific precursor-to-product ion transition is highly selective for the target analyte, minimizing interference from other substances. bioanalysis-zone.com
GC-MS can also be used for quantification, provided a robust and reproducible derivatization method is established as described in section 8.1.2. mdpi.com Selected Ion Monitoring (SIM) or MRM modes can be used to achieve high sensitivity and selectivity.
Table 3: Hypothetical LC-MS/MS MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| This compound | 187.18 [M+H]⁺ | e.g., 110.12 (loss of butanol side chain) | ESI+ |
| Internal Standard (Isotopically Labeled) | 193.21 [M+6D+H]⁺ | e.g., 116.15 | ESI+ |
This is an interactive data table. Users can sort and filter the information as needed.
Development of Methods for In Vitro Metabolic Stability and Metabolite Identification
Understanding the metabolic stability of a compound is crucial in early drug discovery. nuvisan.com In vitro assays using liver microsomes or hepatocytes are commonly employed to predict in vivo hepatic clearance. nuvisan.com
For these assays, a method to quantify the disappearance of the parent compound over time is required. LC-MS/MS is the ideal technique for this application due to its speed, sensitivity, and ability to analyze complex mixtures. researchgate.net The assay involves incubating the compound with the liver fractions and cofactors, taking samples at various time points, and quenching the metabolic activity. The concentration of the remaining parent compound is then measured by LC-MS/MS. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com
The same analytical run can also be used for metabolite identification. This involves searching the LC-MS data for potential new mass signals corresponding to expected metabolic transformations (e.g., oxidation, N-dealkylation, glucuronidation). High-resolution mass spectrometry (HRMS), such as on a Quadrupole Time-of-Flight (Q-TOF) instrument, is particularly powerful for this purpose as it provides accurate mass measurements, allowing for the determination of the elemental composition of potential metabolites. bioanalysis-zone.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Trifluoroacetic Acid |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |
| Pentafluoropropionic anhydride (PFPA) |
| Ethyl Chloroformate (ECF) |
Future Directions and Research Perspectives
Emerging Synthetic Strategies for Complex Analog Libraries
The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of a lead compound. For 4-Amino-2-(piperidin-3-yl)butan-2-ol, the focus will be on developing robust and flexible synthetic routes to access a wide range of analogs with high stereochemical control.
Furthermore, the application of photoredox catalysis and other modern synthetic techniques could open new avenues for the functionalization of the piperidine (B6355638) ring and the butanol side chain, allowing for the introduction of a wider variety of chemical motifs. nih.gov The stereoselective synthesis of 2-substituted piperidine derivatives is another area of intense research, with new methods continually emerging to control the stereochemistry at the C2 position of the piperidine ring. dntb.gov.ua These strategies will be crucial for systematically exploring the impact of stereoisomerism on the biological activity of this compound analogs.
Advanced Computational Methods for Predictive Modeling and De Novo Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. For this compound, these methods can be leveraged to predict its physicochemical properties, potential biological targets, and metabolic fate.
Predictive modeling can be employed to build quantitative structure-activity relationship (QSAR) models for a series of this compound analogs. These models can help identify key structural features that correlate with desired biological activities and guide the design of more potent and selective compounds.
De novo design algorithms can be used to generate novel molecular structures based on the pharmacophoric features of this compound. These algorithms can explore a vast chemical space to propose new analogs with improved binding affinities and pharmacokinetic profiles. Molecular docking simulations can then be used to predict the binding modes of these designed compounds with their putative biological targets, providing insights into the molecular basis of their activity. nih.gov
Exploration of Novel Molecular Targets and Biological Pathways
A critical aspect of future research will be to elucidate the mechanism of action of this compound by identifying its molecular targets and the biological pathways it modulates. The piperidine moiety is known to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.orgmdpi.com
In silico target prediction tools, such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), can be utilized as a preliminary step to generate hypotheses about the potential targets of this compound. clinmedkaz.org These predictions can then be validated experimentally using a variety of biochemical and cellular assays.
Furthermore, chemoproteomics and other target identification technologies can be employed to directly identify the protein binding partners of this compound in a cellular context. Once a target is validated, further studies will be needed to understand how the compound modulates the activity of the target and the downstream signaling pathways.
| Potential Target Classes for Piperidine-Containing Compounds | Examples of Biological Processes |
| G Protein-Coupled Receptors (GPCRs) | Neurotransmission, inflammation, metabolism |
| Ion Channels | Neuronal excitability, muscle contraction, hormone secretion |
| Enzymes | Signal transduction, metabolism, protein degradation |
| Transporters | Nutrient uptake, neurotransmitter reuptake, drug efflux |
Integration of High-Throughput Screening with Computational and Synthetic Approaches
The integration of high-throughput screening (HTS) with computational and synthetic chemistry provides a powerful paradigm for accelerated drug discovery. In the context of this compound, HTS can be used to rapidly screen large libraries of its analogs against a panel of biological targets.
The development of robust and miniaturized assays is a prerequisite for successful HTS campaigns. These assays should be designed to be sensitive, specific, and amenable to automation. The data generated from HTS can then be used to train and refine the QSAR models, creating a feedback loop between experimental screening and computational prediction.
This integrated approach allows for a more efficient exploration of the chemical space around the this compound scaffold. Hits identified from the primary HTS can be rapidly followed up with the synthesis of focused libraries of analogs designed to improve potency, selectivity, and drug-like properties.
Methodological Advancements in Stereoselective Synthesis and Characterization
The presence of multiple chiral centers in this compound means that it can exist as multiple stereoisomers. It is well-established that different stereoisomers of a chiral drug can have significantly different pharmacological and toxicological properties. Therefore, the ability to synthesize and characterize stereochemically pure isomers of this compound is of paramount importance.
Future research will focus on the development of novel stereoselective synthetic methods to access each of the possible stereoisomers of this compound in high enantiomeric and diastereomeric purity. This will likely involve the use of chiral catalysts, auxiliaries, or starting materials. For instance, the stereochemistry of (S)-butan-2-ol is crucial in SN2 reactions as it can direct the stereochemical outcome. fiveable.me The synthesis of substituted functionalized butadienes can also be achieved with high stereoselectivity. ucla.edursc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
